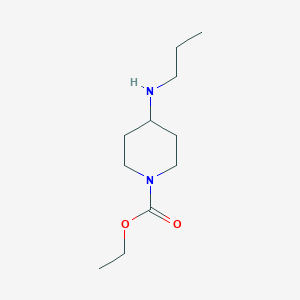

Ethyl 4-(propylamino)piperidine-1-carboxylate

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry

The importance of the piperidine scaffold cannot be overstated, as it is a recurring structural unit in a multitude of clinically successful drugs. Its conformational flexibility, allowing it to adopt chair and boat conformations, enables piperidine-containing molecules to present substituents in well-defined spatial orientations, which is a key factor in optimizing binding affinity to biological targets.

Piperidine derivatives have demonstrated a remarkable range of biological activities, leading to their use in treating a wide spectrum of diseases. vulcanchem.comsigmaaldrich.com They are integral components of drugs targeting the central nervous system (CNS), including antipsychotics and analgesics, as well as cardiovascular agents, antihistamines, and anticancer therapies. sigmaaldrich.com The piperidine moiety is often a key pharmacophoric element, directly contributing to the molecule's therapeutic effect. For instance, the basic nitrogen atom of the piperidine ring can engage in crucial ionic interactions with acidic residues in protein binding sites. The widespread application of this scaffold is evident in the large number of piperidine-containing drugs that have received approval from regulatory bodies like the U.S. Food and Drug Administration (FDA). google.com

Beyond their direct pharmacological roles, piperidine derivatives are invaluable as synthetic intermediates in the construction of more complex pharmaceutical agents. echemi.com The piperidine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) to fine-tune the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. For example, compounds like Ethyl 4-aminopiperidine-1-carboxylate and Ethyl 4-oxopiperidine-1-carboxylate serve as versatile building blocks for the synthesis of a variety of therapeutic agents. sigmaaldrich.com The synthesis of novel piperidine derivatives is an active area of research, with new methodologies constantly being developed to facilitate the creation of diverse chemical libraries for high-throughput screening and drug discovery programs. google.com

Chemical Context of Ethyl 4-(propylamino)piperidine-1-carboxylate within Piperidine Analogs

Ethyl 4-(propylamino)piperidine-1-carboxylate is a specific example of a disubstituted piperidine derivative. Its structure features a propylamino group at the 4-position and an ethyl carboxylate group attached to the ring nitrogen. The ethyl carboxylate group acts as a carbamate (B1207046), a common functional group in medicinal chemistry that can influence the molecule's polarity, membrane permeability, and metabolic stability. The secondary amine of the propylamino substituent provides a site for hydrogen bonding and can be protonated at physiological pH, which can be important for receptor binding.

While specific research findings on Ethyl 4-(propylamino)piperidine-1-carboxylate are not extensively documented in publicly available literature, its chemical properties can be predicted based on its structure and by comparison with related, well-characterized piperidine derivatives. The table below summarizes some of the key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.31 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Note: These properties are computationally derived and may vary from experimentally determined values.

The structure of Ethyl 4-(propylamino)piperidine-1-carboxylate makes it a valuable intermediate for further chemical modification. The secondary amine can be acylated, alkylated, or used in other coupling reactions to build more complex molecules. Similarly, the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional avenues for structural diversification. This versatility is a hallmark of the piperidine scaffold and underscores its enduring importance in the quest for new and improved medicines.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(propylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-3-7-12-10-5-8-13(9-6-10)11(14)15-4-2/h10,12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQWZAXKWGABQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Propylamino Piperidine 1 Carboxylate and Its Precursors

Established Synthetic Routes to the Ethyl Piperidine-1-carboxylate Scaffold

The formation of the foundational ethyl piperidine-1-carboxylate structure is a critical precursor to the target molecule. This scaffold can be assembled through various multi-step sequences or by utilizing commercially available, advanced intermediates.

Multi-Step Approaches from Precursor Piperidones and Piperidines

The synthesis of the ethyl piperidine-1-carboxylate scaffold is often achieved through multi-step pathways starting from more basic piperidine (B6355638) or piperidone structures. One common strategy involves the modification of pre-existing piperidine rings. For instance, an efficient synthesis of a related methyl-ester analog has been developed starting from 1-benzylpiperidin-4-one. researchgate.net This process begins with a Strecker-type condensation of the piperidone with aniline (B41778) and hydrocyanic acid to yield an anilino-nitrile. researchgate.net Subsequent selective hydrolysis with concentrated sulfuric acid affords the corresponding anilino-amide. researchgate.net This intermediate then undergoes vigorous basic hydrolysis, followed by acidification and esterification with methanol (B129727) and thionyl chloride to produce the methyl 4-anilinopiperidine-4-carboxylate. researchgate.net The final step in this sequence is the N-acylation with propionyl chloride, followed by a critical N-debenzylation to yield the free secondary amine on the piperidine ring, ready for further functionalization. researchgate.net

Another fundamental approach starts with Isonipecotic acid (piperidine-4-carboxylic acid). This precursor can be converted to its ethyl ester, Ethyl 4-piperidinecarboxylate, through esterification. A typical procedure involves dissolving isonipecotic acid in absolute ethanol (B145695) and adding thionyl chloride dropwise at 0°C. The solution is then refluxed, and after workup, yields the desired ethyl ester as a clear oil. chemicalbook.com This product, containing a secondary amine at the 1-position, serves as a direct precursor for the introduction of the ethyl carboxylate group at this position.

Utilization of Ethyl 4-aminopiperidine-1-carboxylate as a Key Building Block

Ethyl 4-aminopiperidine-1-carboxylate is a crucial and widely utilized intermediate in medicinal chemistry and organic synthesis. pharmaffiliates.comcymitquimica.com Its structure contains the pre-formed ethyl piperidine-1-carboxylate scaffold, along with a primary amino group at the 4-position, making it an ideal starting point for a variety of derivatization reactions. cymitquimica.comsigmaaldrich.com This compound allows for the direct introduction of substituents at the 4-position without the need to construct the piperidine ring or install the N-ethoxycarbonyl group. It is commercially available and serves as a reagent in numerous biosynthetic reactions, streamlining the synthesis of complex piperidine-containing molecules. pharmaffiliates.comrheniumshop.co.il The presence of the primary amine provides a reactive handle for N-alkylation, acylation, and amide coupling reactions to generate a diverse library of substituted piperidine derivatives. nih.gov

Functionalization and Derivatization Strategies of the Piperidine Ring

With the ethyl piperidine-1-carboxylate scaffold in hand, the next critical phase is the introduction and modification of substituents on the piperidine ring to yield the target compound and its analogs.

Reductive Amination Protocols for Amine Introduction

Reductive amination is a cornerstone method for forming C-N bonds and is the most direct route to synthesize Ethyl 4-(propylamino)piperidine-1-carboxylate. This transformation typically involves the reaction of a ketone precursor, Ethyl 4-oxopiperidine-1-carboxylate, with propylamine. The reaction proceeds via the in-situ formation of an intermediate imine or iminium ion, which is then reduced by a selective hydride reagent to the desired secondary amine.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent favored for this purpose. organic-chemistry.org It effectively reduces the intermediate iminium ion much faster than it reduces the starting ketone, allowing for a convenient one-pot procedure with minimal side product formation. reddit.commdma.ch The reaction is typically carried out in an aprotic solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org The use of NaBH(OAc)₃ is advantageous as it tolerates a wide range of functional groups and reaction conditions are generally mild, avoiding the harsh conditions or highly toxic reagents like sodium cyanoborohydride. organic-chemistry.orgmdma.ch

N-Alkylation and Acylation Reactions on the Piperidine Nitrogen

Further functionalization can be achieved through N-alkylation and acylation reactions. Starting with Ethyl 4-aminopiperidine-1-carboxylate, direct N-alkylation with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base can yield the target secondary amine. However, this method risks over-alkylation, producing the tertiary amine as a byproduct.

N-acylation provides a more controlled method for introducing substituents. For example, the acylation of a 4-anilinopiperidine ester with propionyl chloride in the presence of a base like triethylamine (B128534) efficiently yields the corresponding N-propionyl amide. researchgate.net This acylation strategy can be applied to Ethyl 4-aminopiperidine-1-carboxylate to introduce a variety of acyl groups, which could then potentially be reduced to the corresponding alkyl groups if desired.

Amide Coupling for Substituent Incorporation

Amide coupling is a prevalent strategy for derivatizing the 4-amino group of Ethyl 4-aminopiperidine-1-carboxylate. This reaction involves forming an amide bond between the primary amine and a carboxylic acid. The process requires the use of coupling reagents to activate the carboxylic acid. nih.gov Commonly used coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). commonorganicchemistry.compeptide.com In a typical procedure, the carboxylic acid, Ethyl 4-aminopiperidine-1-carboxylate, EDC, and HOBt are mixed in an aprotic solvent such as N,N-Dimethylformamide (DMF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com A base like Diisopropylethylamine (DIPEA) is often added to neutralize the hydrochloride salt of EDC and to facilitate the reaction. nih.govnih.gov This method is highly versatile and allows for the incorporation of a vast array of substituents onto the piperidine scaffold via the formation of a stable amide linkage. nih.gov

Generation of Novel Ethyl 4-(propylamino)piperidine-1-carboxylate Derivatives

The ethyl 4-(propylamino)piperidine-1-carboxylate scaffold serves as a versatile platform for the generation of novel derivatives with potential applications in medicinal chemistry. nih.gov The synthesis of these new chemical entities often involves modifications at the piperidine nitrogen, the propylamino side chain, or the ethyl carboxylate group.

One common approach to derivatization is the N-alkylation or N-arylation of the piperidine ring. For instance, new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives have been designed and synthesized. nih.gov This involves coupling the core piperidine structure with various substituted benzyl (B1604629) and pyrrolo[1,2-a]quinoxaline (B1220188) moieties, leading to a diverse library of compounds. These derivatives have been evaluated for their antiproliferative effects on human leukemia cell lines. nih.gov

Another strategy focuses on modifying the propylamino group. This can be achieved through reactions such as acylation, sulfonylation, or reductive amination with different aldehydes or ketones to introduce a variety of substituents. These modifications can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, polarity, and basicity, which in turn can influence its biological activity.

Furthermore, the ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a wide range of amides and esters. This functional group provides a convenient handle for introducing additional diversity and complexity into the molecular structure.

The illicit manufacture of synthetic drugs has also inadvertently highlighted the chemical reactivity of related piperidine structures. For example, carbamates and amides of 4-anilinopiperidine have been encountered, demonstrating the feasibility of modifying the core structure at the piperidine nitrogen. oas.org

The table below summarizes some examples of derivative classes that can be generated from the ethyl 4-(propylamino)piperidine-1-carboxylate scaffold.

| Modification Site | Reaction Type | Resulting Derivative Class |

|---|---|---|

| Piperidine Nitrogen | N-Alkylation / N-Arylation | N-Substituted Piperidine Derivatives |

| Propylamino Group | Acylation / Sulfonylation | Amides / Sulfonamides |

| Propylamino Group | Reductive Amination | N-Substituted Propylamino Derivatives |

| Ethyl Carboxylate | Hydrolysis followed by Amidation | Carboxamides |

| Ethyl Carboxylate | Hydrolysis followed by Esterification | Novel Esters |

Optimization of Synthetic Pathways for Ethyl 4-(propylamino)piperidine-1-carboxylate

The efficient synthesis of ethyl 4-(propylamino)piperidine-1-carboxylate and its derivatives is crucial for their further investigation and potential applications. Optimization of synthetic pathways focuses on improving reaction yields, enhancing purity, and developing stereoselective methods.

Strategies for Enhanced Yield and Purity in Multi-Step Syntheses

One key aspect is the careful selection of starting materials and reagents. For example, in the synthesis of a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, an optimized Strecker-type condensation was developed starting from 1-benzylpiperidin-4-one. researchgate.net This approach, followed by selective hydrolysis and N-acylation, demonstrates the importance of optimizing each step to maximize the yield of the desired intermediate. researchgate.net

The choice of solvents and reaction conditions also plays a critical role. In the same synthesis, various solvents were tested, with a mixture of CH2Cl2/AcOH found to be optimal for the initial condensation step. researchgate.net Furthermore, precise control of temperature and reaction time was necessary to achieve nearly quantitative yields in subsequent steps. researchgate.net

Purification techniques are also paramount for obtaining high-purity products. While traditional methods like column chromatography are effective, they can be time-consuming and lead to material loss. The use of flow chemistry offers a promising alternative by allowing for continuous processing and in-line purification, which can significantly improve efficiency and purity. syrris.jp This approach minimizes manual handling and avoids extensive work-up procedures, leading to a cleaner product. syrris.jp

The following table outlines key strategies for optimizing multi-step syntheses of piperidine derivatives.

| Strategy | Description | Example/Benefit |

|---|---|---|

| Optimized Reaction Conditions | Systematic variation of solvent, temperature, and catalysts. | Improved yields and reduced side product formation. researchgate.net |

| High-Purity Starting Materials | Using well-characterized and pure precursors. | Minimizes the introduction of impurities early in the synthesis. |

| Flow Chemistry | Continuous processing in micro- or meso-reactors. | Enhanced control, rapid optimization, and potential for in-line purification. syrris.jp |

| Crystallization | Purification of intermediates or the final product by crystallization. | Can provide high-purity material and is scalable. |

| Telescoping Reactions | Combining multiple synthetic steps into a single continuous operation without isolating intermediates. | Reduces waste, saves time, and can increase overall yield. syrris.jp |

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidine Derivatives

Many biologically active piperidine derivatives are chiral, and their pharmacological properties often depend on their stereochemistry. Therefore, the development of stereoselective synthetic methods and chiral resolution techniques is of great importance.

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. For instance, asymmetric synthesis of piperidines has been accomplished through nitro-Mannich/reduction cyclization, where the stereochemistry is controlled in the initial Mannich reaction. nih.gov

Enzyme-catalyzed reactions offer another powerful tool for stereoselective synthesis. Multi-enzymatic and chemo-enzymatic methods have been developed for the preparation of piperidines with multiple stereocenters from achiral precursors. researchgate.net These methods often exhibit high enantioselectivity, leading to optically pure products. researchgate.net

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through several methods:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to obtain the pure enantiomers.

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched. Catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids. nih.gov

Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers of a racemic mixture.

The table below provides a summary of stereoselective synthesis and chiral resolution techniques applicable to piperidine derivatives.

| Technique | Principle | Application/Example |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Rh-catalyzed asymmetric hydrogenation of tetrahydropyridines. whiterose.ac.uk |

| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Synthesis from chiral amino acids. researchgate.net |

| Diastereoselective Reactions | Controlling the formation of a specific diastereomer. | Diastereoselective conjugate addition of a chiral amide. researchgate.net |

| Classical Resolution | Formation and separation of diastereomeric salts. | Resolution of piperidine alcohols with chiral acids. googleapis.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent. | Enantioselective acylation of piperidines. nih.gov |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | Determination of enantiomeric purity. whiterose.ac.uk |

Applications of Synthetic Intermediates and Chemical Probes Derived from the Scaffold

The ethyl 4-(propylamino)piperidine-1-carboxylate scaffold and its derivatives serve as valuable synthetic intermediates and chemical probes in various areas of chemical and pharmaceutical research.

As synthetic intermediates, these compounds are building blocks for the synthesis of more complex molecules with potential therapeutic applications. The functional groups present on the scaffold, namely the secondary amine, the ester, and the piperidine ring itself, provide multiple points for further chemical modification. For example, the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for new generation narcotic analgesics, highlights the importance of such piperidine-based scaffolds. researchgate.net

The versatility of the piperidine ring is further demonstrated by its presence in a wide range of biologically active compounds. The ability to introduce various substituents at different positions of the piperidine ring allows for the fine-tuning of the pharmacological properties of the final compounds.

As chemical probes, derivatives of ethyl 4-(propylamino)piperidine-1-carboxylate can be used to study biological processes and to identify and validate new drug targets. By incorporating reporter groups such as fluorescent tags or radioactive isotopes, these molecules can be used to visualize and quantify their interactions with biological macromolecules.

The development of diverse libraries of compounds based on this scaffold can be used for high-throughput screening to identify new lead compounds for drug discovery programs. The structural diversity of these libraries increases the probability of finding molecules with desired biological activities.

The following table summarizes the applications of synthetic intermediates and chemical probes derived from the ethyl 4-(propylamino)piperidine-1-carboxylate scaffold.

| Application | Description | Example |

|---|---|---|

| Pharmaceutical Intermediates | Building blocks for the synthesis of active pharmaceutical ingredients (APIs). | Synthesis of novel analgesics. researchgate.net |

| Chemical Probes | Tools for studying biological systems and target validation. | Development of ligands for specific receptors or enzymes. |

| Combinatorial Chemistry | Scaffold for the generation of compound libraries for high-throughput screening. | Discovery of new lead compounds for drug development. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold to understand the relationship between chemical structure and biological activity. | Optimization of the pharmacological profile of a lead compound. |

Mechanistic Investigations and Biological Target Interactions of Ethyl 4 Propylamino Piperidine 1 Carboxylate Analogs

Enzyme Inhibition Kinetics and Characterization

Determination of Inhibitory Potency (e.g., IC₅₀ values)

There is no available data regarding the half-maximal inhibitory concentration (IC₅₀) of Ethyl 4-(propylamino)piperidine-1-carboxylate or its analogs against any specific biological targets. Such data is crucial for quantifying the potency of a compound in inhibiting a particular biological or biochemical function. Without experimental studies, any discussion of its inhibitory potential would be purely conjectural.

Selectivity against Related Enzyme Families and Off-Targets

Information regarding the selectivity profile of Ethyl 4-(propylamino)piperidine-1-carboxylate is not documented. Selectivity studies are essential to understand a compound's specificity for its intended target versus other related proteins or off-targets, which is a critical factor in determining its potential for therapeutic use and predicting possible side effects. The absence of such data means that the compound's specificity and potential for off-target interactions are unknown.

Signal Transduction Pathway Analysis Relevant to Compound Activity

No studies have been published that analyze the effects of Ethyl 4-(propylamino)piperidine-1-carboxylate on any signal transduction pathways. This type of analysis is key to elucidating the mechanism of action of a compound and understanding its downstream cellular effects. Without this information, the molecular mechanisms through which this compound might exert any biological activity remain unidentified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Ethyl 4-(propylamino)piperidine-1-carboxylate Core Structure

The core structure of Ethyl 4-(propylamino)piperidine-1-carboxylate features a piperidine (B6355638) ring substituted at the 1-position with an ethyl carbamate (B1207046) group and at the 4-position with a propylamino group. Systematic modifications of this scaffold are undertaken to probe the chemical space around the core, aiming to identify key interactions with biological targets and to enhance desired pharmacological properties.

The biological activity of 4-aminopiperidine (B84694) derivatives can be significantly influenced by the nature of the substituents at both the 1- and 4-positions. Research into analogous series of compounds, such as those targeting the dopamine (B1211576) transporter (DAT), reveals distinct trends.

Variation of the 4-Amino Substituent: The alkyl chain at the 4-amino position is crucial for potency and selectivity. Altering the n-propyl group can modulate lipophilicity and steric interactions within the receptor's binding pocket. In related series of DAT inhibitors, increasing the alkyl chain length from methyl to propyl often enhances binding affinity. However, further increases or the introduction of bulky groups can lead to a decrease in activity due to steric hindrance. nih.gov

Variation of the 1-Carboxylate Group: The ethyl carbamate at the N1 position of the piperidine ring is a key feature. The ester moiety can act as a hydrogen bond acceptor. Modification of the ethyl group to other alkyl or aryl groups can influence solubility, metabolic stability, and the molecule's orientation in the binding site. For instance, replacing the ethyl group with larger or more complex fragments can be a strategy to explore additional binding interactions or to fine-tune the compound's pharmacokinetic profile.

The following interactive table illustrates hypothetical SAR data based on trends observed in related classes of piperidine-based dopamine transporter ligands.

| Compound ID | N1-Substituent (R1) | N4-Substituent (R2) | DAT Binding Affinity (Ki, nM) |

| 1 | -COOEt | -H | >10000 |

| 2 | -COOEt | -Methyl | 850 |

| 3 | -COOEt | -Ethyl | 420 |

| 4 (Lead) | -COOEt | -Propyl | 150 |

| 5 | -COOEt | -Butyl | 210 |

| 6 | -COOEt | -iso-Propyl | 350 |

| 7 | -COOMe | -Propyl | 165 |

| 8 | -COO-benzyl | -Propyl | 190 |

This data is illustrative and based on general principles of SAR for this class of compounds.

The three-dimensional structure of the piperidine ring is a critical determinant of biological activity. The piperidine ring typically adopts a low-energy chair conformation. The substituents at the 1- and 4-positions can exist in either an axial or equatorial orientation. For 1,4-disubstituted piperidines, the trans-isomer, which places both large substituents in the more stable equatorial positions, is generally favored and often exhibits higher binding affinity. This is because the equatorial position minimizes steric clashes and allows for optimal interaction with the binding site of a target protein.

While Ethyl 4-(propylamino)piperidine-1-carboxylate itself is achiral, the introduction of substituents on the piperidine ring or on the side chains could create chiral centers. In such cases, the stereochemistry would become a paramount factor. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles, as they interact differently with the chiral environment of biological macromolecules like receptors and enzymes. For piperidine-based DAT inhibitors, the stereochemistry at positions on the ring has been shown to result in substantial differences in binding affinity, sometimes by orders of magnitude. nih.gov

Pharmacophore Modeling and Ligand Design Principles for Piperidine Derivatives

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For piperidine derivatives acting as dopamine transporter (DAT) inhibitors, a common pharmacophore model has been developed based on the structures of potent ligands like cocaine and its analogs. mdma.chnih.gov

Key features of this pharmacophore typically include:

A Protonatable Nitrogen: The piperidine nitrogen (or another basic amine) serves as a key interaction point, forming an ionic bond with an acidic residue (such as an aspartate) in the transporter's binding site. researchgate.net

Hydrophobic/Aromatic Regions: One or more hydrophobic or aromatic centers are required to engage in van der Waals or π-π stacking interactions with corresponding hydrophobic pockets in the receptor.

Hydrogen Bond Acceptor/Donor: Functional groups like esters or amides can act as hydrogen bond acceptors or donors, forming specific directional interactions that enhance binding affinity and selectivity.

Ethyl 4-(propylamino)piperidine-1-carboxylate fits this general model. The piperidine nitrogen is the protonatable amine, the propyl and ethyl groups provide hydrophobic character, and the carbonyl oxygen of the ethyl carbamate serves as a hydrogen bond acceptor. Ligand design principles involve decorating this core scaffold with various functional groups to optimize its fit within the defined pharmacophore and improve its pharmacological profile.

Correlation Between Chemical Structure and Observed Biological Effects (e.g., Dopamine Transporter Inhibition)

The specific chemical features of Ethyl 4-(propylamino)piperidine-1-carboxylate directly correlate with its potential activity as a dopamine transporter inhibitor. The interaction with DAT is a complex process that relies on a precise combination of molecular properties.

The Piperidine Core: This acts as the central scaffold, correctly positioning the key interacting groups. Its basic nitrogen is considered essential for the initial binding to an acidic residue in the DAT binding site. researchgate.net

The Ethyl Carbamate Group: This group at the 1-position influences the electronic properties of the piperidine nitrogen and provides a hydrogen bond acceptor site. This functionality is crucial for establishing a network of interactions that stabilize the ligand-protein complex. Studies on related compounds have shown that this group is important for maintaining high-affinity binding.

Lead Optimization Strategies Based on SAR Data

Lead optimization is an iterative process that uses SAR and SPR data to refine the structure of a promising lead compound, like Ethyl 4-(propylamino)piperidine-1-carboxylate, to produce a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. criver.com

Based on the SAR principles discussed, a medicinal chemist would employ several strategies to optimize this lead compound:

Enhancing Potency: SAR data might indicate that a slightly longer or shorter alkyl chain at the 4-amino position could improve potency. For example, if the propyl group is slightly too small to fill a hydrophobic pocket, replacing it with a butyl or pentyl group might increase binding affinity.

Improving Selectivity: Often, a lead compound will bind to multiple related targets. To improve selectivity for DAT over SERT and NET, modifications can be made to exploit subtle differences in their binding sites. This could involve introducing steric bulk or specific functional groups that are favored by one transporter but not others.

Optimizing Pharmacokinetics (ADME): The ethyl carbamate is an ester and may be susceptible to hydrolysis by esterase enzymes in the body, leading to rapid metabolism and a short duration of action. To improve metabolic stability, the ester could be replaced with a more robust functional group, such as an amide or an ether. Alternatively, steric hindrance could be introduced near the ester to slow the rate of hydrolysis. These modifications aim to improve properties like oral bioavailability, half-life, and brain penetration. criver.com

Each modification is designed, synthesized, and tested, and the resulting data is used to inform the next round of design, progressively moving the compound's profile closer to that of an ideal drug candidate.

Lack of Specific Research Data on Ethyl 4-(propylamino)piperidine-1-carboxylate Analogs for Target Selectivity

Despite a comprehensive search of available scientific literature, detailed research findings, including specific data tables on the design of analogs of "Ethyl 4-(propylamino)piperidine-1-carboxylate" aimed at improving target selectivity and specificity, could not be located. The existing body of research focuses on broader categories of piperidine derivatives and their general synthesis and structure-activity relationships (SAR) for various biological targets, rather than on this specific compound.

General SAR principles for piperidine-containing compounds often involve modifications of the substituents on the piperidine nitrogen and the 4-amino group to modulate potency and selectivity. However, without specific studies on Ethyl 4-(propylamino)piperidine-1-carboxylate, any discussion on the design of its analogs for improved selectivity would be speculative and not based on the detailed research findings and data tables required for a scientifically rigorous article.

Further research is needed to explore the structure-activity and structure-property relationships of Ethyl 4-(propylamino)piperidine-1-carboxylate and its derivatives to guide the rational design of analogs with improved pharmacological profiles.

Advanced Analytical Techniques for Research Characterization of Ethyl 4 Propylamino Piperidine 1 Carboxylate and Its Analogs

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for determining the structural framework and conformational dynamics of ethyl 4-(propylamino)piperidine-1-carboxylate. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each offer unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HETCOR, VT NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of piperidine (B6355638) derivatives in solution. ycdehongchem.com By analyzing chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. ycdehongchem.comresearchgate.net

¹H and ¹³C NMR: For ethyl 4-(propylamino)piperidine-1-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the propyl group protons, and the protons of the piperidine ring. The piperidine ring protons often exhibit complex splitting patterns due to their fixed chair conformation, leading to distinct signals for axial and equatorial protons. acs.org The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the carbamate (B1207046), the carbons of the ethyl and propyl groups, and the carbons of the piperidine ring. acs.org

2D NMR Techniques (COSY and HETCOR): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to trace the connectivity within the propyl group and the piperidine ring. researchgate.netnih.gov Heteronuclear Correlation (HETCOR) or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. researchgate.netnih.gov

Variable Temperature (VT) NMR: The piperidine ring can exist in different conformations, and the substituents can influence the rate of ring inversion. rsc.orgnih.gov Variable Temperature (VT) NMR is a powerful tool to study these dynamic processes. researchgate.net By recording spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or sharpening, which can provide information about the energy barriers between different conformations. rsc.orgresearchgate.net For instance, at low temperatures, the ring inversion may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial conformers. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Substituted Piperidines

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Piperidine Ring Protons (axial) | 1.0 - 2.0 |

| Piperidine Ring Protons (equatorial) | 2.5 - 3.5 |

| N-CH₂ (Propyl) | 2.2 - 2.8 |

| O-CH₂ (Ethyl) | 3.9 - 4.3 |

| CH₃ (Ethyl/Propyl) | 0.8 - 1.4 |

Note: These are general ranges and can vary based on substitution and solvent.

Infrared (IR) and Raman Spectroscopy (FTIR, ATR-IR)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of ethyl 4-(propylamino)piperidine-1-carboxylate would display characteristic absorption bands. A strong band around 1700-1740 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate group. researchgate.net The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. C-N stretching vibrations for the amine and carbamate would be observed in the 1000-1350 cm⁻¹ range. The C-H stretching and bending vibrations of the alkyl groups and the piperidine ring would also be present.

Attenuated Total Reflectance (ATR)-IR: ATR-IR is a convenient technique for rapid analysis of solid and liquid samples without extensive sample preparation. nih.govsintef.no It can be used to obtain high-quality FTIR spectra of ethyl 4-(propylamino)piperidine-1-carboxylate and its analogs, facilitating the identification of key functional groups. nih.govnih.gov This technique is particularly useful for in-line monitoring of reactions involving these compounds. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to probe the vibrations of the C-C backbone of the piperidine ring and the alkyl chains.

Table 2: Key IR Absorption Frequencies for Ethyl 4-(propylamino)piperidine-1-carboxylate

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 |

| C=O (Carbamate) | Stretch | 1700 - 1740 |

| C-N | Stretch | 1000 - 1350 |

| C-O | Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like ethyl 4-(propylamino)piperidine-1-carboxylate, GC-MS is a widely used technique. researchgate.net The gas chromatograph separates the compound from any impurities, and the mass spectrometer then ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperidine derivatives involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of substituents. nih.govresearchgate.net For ethyl 4-(propylamino)piperidine-1-carboxylate, characteristic fragments would likely arise from the loss of the ethyl group, the propyl group, or the entire carbamate moiety. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Chromatographic Separations for Purity Assessment and Chiral Analysis

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. For chiral molecules like certain analogs of ethyl 4-(propylamino)piperidine-1-carboxylate, specialized chromatographic methods are required to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC) (Reverse-Phase, Chiral)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. mdpi.com

Reverse-Phase HPLC: Reverse-phase HPLC is a common method for assessing the purity of ethyl 4-(propylamino)piperidine-1-carboxylate. sielc.comnih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.govresearchgate.net The compound is separated from impurities based on differences in their polarity. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. nih.gov

Chiral HPLC: Many piperidine derivatives are chiral, and their enantiomers can exhibit different biological activities. Chiral HPLC is a crucial technique for the separation and quantification of these enantiomers. nih.govcsfarmacie.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com Alternatively, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard reverse-phase column. nih.gov The development of a robust chiral HPLC method is essential for the quality control of enantiomerically pure piperidine-based compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For ethyl 4-(propylamino)piperidine-1-carboxylate, GC can be used to assess its purity by separating it from any volatile impurities. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). Quantification of the compound and its impurities can be achieved by integrating the peak areas in the chromatogram.

Table 3: Chromatographic Methods for Analysis

| Technique | Application | Stationary Phase Example | Mobile Phase/Carrier Gas Example |

|---|---|---|---|

| Reverse-Phase HPLC | Purity Assessment | C18 | Acetonitrile/Water |

| Chiral HPLC | Enantiomeric Separation | Cellulose-based Chiral Stationary Phase | Hexane/Isopropanol |

| Gas Chromatography | Purity Assessment | Polysiloxane | Helium |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively employed for the purity assessment and analysis of ionizable compounds like Ethyl 4-(propylamino)piperidine-1-carboxylate. The basic principle of CE lies in the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field.

Application to Piperidine Derivatives:

Research on related N-substituted piperazine (B1678402) and piperidine derivatives has demonstrated the utility of CE in their analysis. For instance, affinity capillary electrophoresis has been used to determine the binding constants of complexes formed between polycationic piperazine derivatives and cyclodextrins. nih.gov This highlights the potential of CE to study intermolecular interactions involving Ethyl 4-(propylamino)piperidine-1-carboxylate. Furthermore, the use of neutral capillary coatings, such as hydroxypropyl cellulose (B213188) or polyethylene (B3416737) oxide, can be crucial for minimizing the adsorption of such basic compounds to the capillary wall, ensuring reproducible migration times and accurate quantification. nih.gov

Method Parameters for Analysis:

A hypothetical CE method for the analysis of Ethyl 4-(propylamino)piperidine-1-carboxylate could involve the following parameters, extrapolated from studies on similar compounds:

| Parameter | Typical Value/Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50-75 cm length |

| Background Electrolyte (BGE) | 25-50 mM Phosphate (B84403) buffer, pH 2.5-4.5 |

| Applied Voltage | 15-30 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV-Vis at 200-220 nm |

The acidic pH of the background electrolyte ensures that the secondary amine in the 4-position of the piperidine ring is protonated, rendering the molecule cationic and suitable for CE separation. This technique can be invaluable for determining the purity of synthetic batches, identifying potential impurities, and studying the stability of the compound under various conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For Ethyl 4-(propylamino)piperidine-1-carboxylate, obtaining a single crystal of suitable quality would provide a wealth of information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Insights from Analogous Structures:

Crystallographic Data of a Representative Piperidine Derivative:

The following table presents hypothetical crystallographic data for a related N-substituted piperidine derivative to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5982(2) |

| b (Å) | 8.4705(1) |

| c (Å) | 14.8929(3) |

| β (°) | 97.430(1) |

| Volume (ų) | 1325.74(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.304 |

Data adapted from a study on a substituted piperazine derivative for illustrative purposes. beilstein-journals.org

Such data would allow for the precise determination of the orientation of the ethyl carbamate and propylamino groups relative to the piperidine ring. Furthermore, analysis of the crystal packing can reveal the presence of hydrogen bonds, which are likely to involve the secondary amine and the carbonyl oxygen of the carbamate, influencing the compound's physical properties such as melting point and solubility.

Real-time Reaction Monitoring Techniques (e.g., ReactIR™ Spectroscopy for mechanistic studies)

Understanding the kinetics and mechanism of the synthesis of Ethyl 4-(propylamino)piperidine-1-carboxylate is crucial for process optimization and scale-up. Real-time reaction monitoring techniques, such as ReactIR™, provide continuous, in-situ data on the concentration of reactants, intermediates, and products throughout the course of a chemical reaction.

Application of ReactIR™:

ReactIR™ is a Fourier Transform Infrared (FTIR) spectroscopy technique that utilizes an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture. durham.ac.ukmt.comyale.edu This allows for the non-invasive tracking of key functional groups involved in the reaction. For the synthesis of Ethyl 4-(propylamino)piperidine-1-carboxylate, which could, for example, involve the reductive amination of Ethyl 4-oxopiperidine-1-carboxylate with propylamine, ReactIR™ could be used to monitor several key vibrational bands.

Potential Spectroscopic Handles for Reaction Monitoring:

| Functional Group | Compound Type | Approximate Wavenumber (cm⁻¹) | Monitored Change |

|---|---|---|---|

| C=O (ketone) | Starting Material | ~1720 | Decrease |

| C=N (imine) | Intermediate | ~1650 | Formation and subsequent decrease |

| N-H (bend) | Product | ~1590 | Increase |

| C-N | Product | ~1180 | Increase |

By monitoring the changes in the intensity of these characteristic infrared bands over time, researchers can gain a detailed understanding of the reaction kinetics, identify the formation of transient intermediates, and determine the reaction endpoint. researchgate.net This data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading to improve yield, purity, and reaction time. The use of a flow cell attachment for ReactIR™ can also enable the monitoring of continuous flow processes for the synthesis of this compound. durham.ac.uk

Preclinical Pharmacological Evaluation and Adme Principles Non Human Models

In Vitro Biological Assays for Initial Activity Screening

The initial step in characterizing a new chemical entity is to screen it against a panel of biological targets to identify any potential pharmacological activity.

Cell-Based Assays (e.g., receptor binding, reuptake inhibition)

To determine the interaction of Ethyl 4-(propylamino)piperidine-1-carboxylate with specific cellular targets, receptor binding assays would be employed. These assays measure the affinity of the compound for a variety of receptors, ion channels, and transporters. For a compound with a piperidine (B6355638) core, screening would likely focus on central nervous system targets, such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters, as well as opioid and other G-protein coupled receptors. Similarly, reuptake inhibition assays would quantify the compound's ability to block the reabsorption of neurotransmitters into presynaptic neurons, a common mechanism of action for antidepressants and other psychoactive drugs. No such binding affinity or reuptake inhibition data has been reported for this specific compound.

Enzyme Activity Assays for Inhibitory Potential

Enzyme inhibition assays are critical for identifying if a compound can modulate the activity of specific enzymes. Depending on the therapeutic area of interest, Ethyl 4-(propylamino)piperidine-1-carboxylate would be tested against a panel of relevant enzymes. For instance, its potential to inhibit enzymes like monoamine oxidase (MAO) or various cytochrome P450 enzymes would be evaluated. The results of these assays are typically reported as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. To date, no publications have documented the enzyme inhibitory profile of Ethyl 4-(propylamino)piperidine-1-carboxylate.

Early Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Principles

Understanding the ADME properties of a compound is fundamental to assessing its drug-like potential and predicting its behavior in a living organism.

In Vitro Metabolism Studies (e.g., microsomal stability, cytochrome P450 inhibition)

The metabolic stability of Ethyl 4-(propylamino)piperidine-1-carboxylate would be assessed using in vitro systems, such as liver microsomes or hepatocytes. These studies determine the rate at which the compound is metabolized, providing an early indication of its likely half-life in vivo. Furthermore, its potential to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) would be investigated. Significant CYP inhibition can lead to drug-drug interactions, a major concern in drug development. There is currently no published data on the microsomal stability or CYP inhibition profile of this compound.

Permeability and Transport Assays Across Biological Barriers

To predict the absorption of Ethyl 4-(propylamino)piperidine-1-carboxylate from the gastrointestinal tract and its ability to cross the blood-brain barrier, permeability assays are conducted. The Caco-2 cell permeability assay is a common model used to estimate intestinal absorption. These assays would classify the compound as having low, medium, or high permeability. Additionally, studies would be performed to determine if the compound is a substrate for active transporters, such as P-glycoprotein (P-gp), which can impact its distribution and elimination. No permeability or transporter interaction data for Ethyl 4-(propylamino)piperidine-1-carboxylate is available.

Protein Binding Characteristics in Plasma

The extent to which a compound binds to plasma proteins, primarily albumin, is a critical parameter that influences its distribution and availability to interact with its target. The unbound fraction of the drug is the pharmacologically active portion. The plasma protein binding of Ethyl 4-(propylamino)piperidine-1-carboxylate would be determined using techniques like equilibrium dialysis or ultrafiltration. This information is essential for interpreting the results of in vitro and in vivo studies. As with the other parameters, there are no published findings on the plasma protein binding characteristics of this compound.

Pharmacodynamic Studies in Relevant Preclinical Models

Comprehensive searches of scientific literature and databases have revealed a significant gap in the publicly available information regarding the pharmacodynamic properties of Ethyl 4-(propylamino)piperidine-1-carboxylate. As such, there is no specific data to report on its effects in preclinical models.

Target Engagement and Occupancy in Animal Models

There are no published studies detailing the target engagement or receptor occupancy of Ethyl 4-(propylamino)piperidine-1-carboxylate in any animal models. Research has not yet identified the specific biological targets with which this compound interacts, nor has the extent of its binding to any potential targets been quantified in vivo.

Biochemical Markers and Pathway Modulation in Preclinical Disease Models

No data is available from preclinical studies to indicate how Ethyl 4-(propylamino)piperidine-1-carboxylate may modulate biochemical markers or influence cellular pathways in disease models. The effects of this compound on downstream biological processes remain uninvestigated.

Due to the absence of research in this area, no data tables on the pharmacodynamic effects of Ethyl 4-(propylamino)piperidine-1-carboxylate can be provided at this time.

Advanced Research Themes and Future Perspectives for Ethyl 4 Propylamino Piperidine 1 Carboxylate Research

Design and Synthesis of Chemical Probes for Target Validation Studies

The development of chemical probes derived from Ethyl 4-(propylamino)piperidine-1-carboxylate is a critical step in elucidating its biological targets and mechanism of action. A chemical probe is a specialized small molecule used to study and manipulate a biological system, requiring high affinity and selectivity for its target. The design process for such probes would leverage the core structure of Ethyl 4-(propylamino)piperidine-1-carboxylate, systematically modifying it to incorporate various functional tags without compromising its inherent biological activity.

Key strategies for probe design would involve the introduction of:

Reporter Tags: Fluorescent dyes (e.g., fluorescein, rhodamine) or biotin (B1667282) could be appended to the molecule. Attachment points would need to be carefully selected to minimize steric hindrance and preserve binding affinity. The ethyl carboxylate or the propylamino chain could serve as potential sites for modification.

Photoaffinity Labels: Groups such as azides or diazirines can be incorporated into the structure. Upon photoactivation, these groups form highly reactive species that covalently bind to the target protein, enabling its identification and isolation.

Click Chemistry Handles: Introducing terminal alkynes or azides would allow for the facile attachment of various tags through copper-catalyzed or strain-promoted cycloaddition reactions. This modular approach simplifies the synthesis of a diverse set of probes. news-medical.net

The synthesis of these probes would require multi-step organic synthesis. A potential synthetic strategy could involve preparing a precursor molecule with a suitable functional group (e.g., an amino or hydroxyl group) at a non-critical position. This precursor would then be reacted with the desired tag. For instance, the synthesis could start from a commercially available piperidine (B6355638) derivative, such as Ethyl 4-aminopiperidine-1-carboxylate, and build the propylamino side chain with an incorporated linker for tag attachment. pharmaffiliates.com The reliable synthesis of such building blocks is essential for research progression. nbinno.com

The following table outlines potential chemical probes based on the parent compound's scaffold.

| Probe Type | Tag/Label | Potential Attachment Site | Application |

| Affinity-Based Probe | Biotin | Terminal end of the propyl chain | Target protein isolation and identification (pull-down assays) |

| Fluorescent Probe | Fluorescein | N-propyl group | Visualization of target localization in cells (microscopy) |

| Photoaffinity Probe | Phenylazide | Propylamino side chain | Covalent labeling and identification of binding partners |

| Clickable Probe | Terminal Alkyne | Ethyl carboxylate group (via linker) | Modular attachment of various reporter tags |

Exploration of Novel Therapeutic Areas and Biological Applications for Piperidine Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast number of pharmaceuticals and bioactive natural products. nih.govmdpi.com Its derivatives have been successfully developed for a wide range of therapeutic applications, suggesting that Ethyl 4-(propylamino)piperidine-1-carboxylate could hold potential in various disease areas. encyclopedia.pubijnrd.org The structural features of this compound, including the piperidine ring, a secondary amine, and a carbamate (B1207046) group, are common in molecules designed to interact with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Piperidine derivatives have shown efficacy in numerous therapeutic classes, including:

Oncology: Certain piperidine-containing compounds exhibit anticancer properties by inducing apoptosis or inhibiting cell proliferation in various cancer cell lines, such as prostate, breast, and lung cancer. nih.gov

Neurodegenerative Diseases: The piperidine moiety is a core component of drugs for Alzheimer's disease, such as Donepezil. nih.govijnrd.org These compounds often act by inhibiting acetylcholinesterase or targeting other pathways involved in neurodegeneration. encyclopedia.pub

Pain Management: The piperidine ring is a classic feature of many potent analgesics, including opioids like meperidine and fentanyl analogues. ijnrd.org Research also explores their role as antagonists for receptors involved in neuropathic pain. encyclopedia.pub

Infectious Diseases: Researchers have developed piperidine derivatives with antibacterial, antifungal, antiviral, and antimalarial properties. ijnrd.orgbenthamscience.comnih.gov They can act against resistant strains of pathogens, highlighting their importance in combating infectious diseases. nih.gov

Given this broad spectrum of activity, future research on Ethyl 4-(propylamino)piperidine-1-carboxylate could involve screening it against a diverse panel of biological targets associated with these diseases. Its structural similarity to known kinase inhibitors and κ opioid receptor antagonists suggests these could be promising starting points for investigation.

The table below summarizes established and emerging therapeutic applications for piperidine-based compounds.

| Therapeutic Area | Biological Target/Mechanism of Action | Example Drug/Compound Class |

| Oncology | Receptor Tyrosine Kinase Inhibition, Apoptosis Induction | Crizotinib, Lenalidomide |

| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | Donepezil, N-Benzylpiperidine derivatives nih.govijnrd.org |

| Neuropathic Pain | Opioid Receptor Agonism, Sigma-1 (σ1) Receptor Antagonism | Fentanyl analogues, Haloperidol analogues encyclopedia.pubijnrd.org |

| Infectious Diseases | Inhibition of Viral Entry, Disruption of Parasite Metabolism | Antiviral piperidines, Quinoline-piperidine conjugates ijnrd.orgnih.gov |

| Diabetes | α-glucosidase inhibition | Voglibose ijnrd.org |

| Psychiatric Disorders | Dopamine (B1211576) D2 Receptor Antagonism | Haloperidol, Risperidone |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govnih.gov These computational tools can be applied to the study of Ethyl 4-(propylamino)piperidine-1-carboxylate to explore its therapeutic potential more efficiently. By analyzing vast datasets, AI algorithms can predict the biological activities, physicochemical properties, and potential toxicities of novel compounds. nih.gov

Key applications of AI/ML in the context of this specific piperidine derivative include:

Virtual Screening and Target Prediction: AI models can screen large compound libraries to identify molecules with similar structural features to Ethyl 4-(propylamino)piperidine-1-carboxylate that are likely to bind to specific biological targets. mdpi.com Algorithms can also predict novel targets for the compound based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing G-QSAR models for a series of analogues, researchers can identify the key structural features responsible for biological activity. researchgate.net This allows for the rational design of more potent and selective derivatives.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. Starting with the Ethyl 4-(propylamino)piperidine-1-carboxylate scaffold, these models can suggest modifications to optimize binding affinity for a chosen target, improve pharmacokinetic profiles, or reduce off-target effects. slideshare.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. ML models trained on existing drug data can predict these properties for novel derivatives, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

Molecular Dynamics and Docking Simulations: Computational studies like molecular docking and molecular dynamics simulations can provide insights into how Ethyl 4-(propylamino)piperidine-1-carboxylate and its derivatives bind to target proteins at an atomic level. nih.govrsc.org These simulations help in understanding the key interactions and guide further optimization efforts. rsc.org

The integration of these computational approaches can significantly reduce the time and cost associated with traditional drug discovery, enabling a more focused and efficient exploration of the therapeutic potential of this and other piperidine compounds.

Development of Advanced Delivery Strategies Based on Chemical Design (e.g., Prodrug Approaches)

Optimizing the delivery of a therapeutic agent to its site of action is a critical aspect of drug development. For a compound like Ethyl 4-(propylamino)piperidine-1-carboxylate, advanced delivery strategies based on its chemical structure can be designed to overcome potential pharmacokinetic challenges such as poor solubility, limited permeability, or rapid metabolism.

One of the most effective strategies is the prodrug approach, where the active molecule is chemically modified to create an inactive or less active precursor. acs.org This prodrug is then converted back to the active parent drug within the body through enzymatic or chemical reactions. nih.gov The structure of Ethyl 4-(propylamino)piperidine-1-carboxylate offers several handles for prodrug design:

The Ethyl Carboxylate Group: This ester group is a classic point for modification. It could be hydrolyzed in vivo by esterase enzymes to release a potentially more active carboxylic acid. Alternatively, modifying the ethyl group to a larger, more lipophilic or a more hydrophilic promoiety could modulate the compound's solubility and membrane permeability. nih.gov

The Secondary Amine: The propylamino nitrogen can be targeted for modification. For instance, creating an amide or a carbamate linkage with a promoiety could be explored. Cleavage of this bond would then release the active parent compound.

A successful prodrug strategy requires careful design to ensure the prodrug is stable in the formulation, efficiently absorbed, and effectively converted to the active drug at the desired site. google.com Beyond prodrugs, other chemical design-based delivery strategies could include incorporation into polymeric drug delivery systems. nih.gov For example, the compound could be conjugated to polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and circulation time, or incorporated into nanoparticle formulations for targeted delivery. nih.gov

The following table details potential prodrug strategies applicable to the Ethyl 4-(propylamino)piperidine-1-carboxylate structure.

| Prodrug Strategy | Chemical Modification | Target Functional Group | Potential Advantage |

| Ester Prodrug | Replace ethyl group with a phosphate (B84403) or amino acid promoiety | Carboxylate | Increased water solubility, targeted uptake by transporters. nih.gov |

| Amide Prodrug | Acylation of the secondary amine | Propylamino group | Modulate lipophilicity, control release rate. |

| Carbamate Prodrug | Link a promoiety to the secondary amine via a carbamate bond | Propylamino group | Improve stability, alter pharmacokinetic profile. |

| pH-Sensitive Prodrug | Introduce a linker that cleaves at specific pH values (e.g., in tumor microenvironments) | Either carboxylate or amine | Targeted drug release in acidic environments. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(propylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 4-(propylamino)piperidine-1-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux (~80–100°C) . Alternatively, alkylation of piperidine-4-carboxylate derivatives with propyl halides in the presence of a base (e.g., K₂CO₃) is viable. Key parameters include solvent polarity (e.g., DMF for alkylation), temperature control to minimize side reactions, and stoichiometric ratios (1:1.2 for acid:alcohol in esterification). Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing Ethyl 4-(propylamino)piperidine-1-carboxylate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the piperidine ring (δ ~2.5–3.5 ppm for N–CH₂), propylamino chain (δ ~1.3–1.6 ppm for CH₂), and ester group (δ ~4.1–4.3 ppm for OCH₂CH₃) .

- IR : Peaks at ~1680–1720 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N–H stretch) validate functional groups .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) assess purity (>95%) and stability under varying pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Ethyl 4-(propylamino)piperidine-1-carboxylate derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., sulfonamide vs. carboxamide substituents) or assay conditions. Systematic approaches include:

- Comparative SAR Studies : Synthesize analogs (e.g., Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate ) to isolate substituent effects.

- Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) to quantify affinity (Ki values) under standardized buffer conditions (pH 7.4, 37°C) .

- Meta-Analysis : Cross-reference PubChem/CAS data to identify outliers in reported IC₅₀ values .

Q. What strategies enhance the stability of Ethyl 4-(propylamino)piperidine-1-carboxylate in aqueous buffers for in vitro studies?

- Methodological Answer : Stability is pH-dependent due to ester hydrolysis. Mitigation strategies:

- Buffering : Use phosphate buffer (pH 6.0–7.0) to slow hydrolysis.

- Lyophilization : Store lyophilized powder at -20°C; reconstitute in organic-aqueous mixtures (e.g., 10% DMSO in PBS) .

- Degradation Kinetics : Monitor via LC-MS to identify major breakdown products (e.g., piperidine-4-carboxylic acid) .

Q. How can molecular docking guide the identification of biological targets for Ethyl 4-(propylamino)piperidine-1-carboxylate?

- Methodological Answer :

- Target Selection : Prioritize receptors with known piperidine interactions (e.g., σ-1, NMDA) .

- Docking Workflow :

Prepare ligand (optimize geometry at B3LYP/6-31G* level).

Use AutoDock Vina for flexible docking against crystal structures (e.g., PDB: 7SK8 for σ-1).

Validate with MD simulations (100 ns) to assess binding pose stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.